2-({4-[(4-Ethoxyphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}amino)ethanol
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Overview
Description
2-({4-[(4-ETHOXYPHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}AMINO)ETHAN-1-OL is a complex organic compound that features a triazine ring, an ethoxyphenyl group, and a morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-[(4-ETHOXYPHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}AMINO)ETHAN-1-OL typically involves the following steps:
Formation of the Triazine Ring: The triazine ring is synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines under controlled temperature and pH conditions.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group is introduced via a nucleophilic substitution reaction, where 4-ethoxyaniline reacts with the triazine intermediate.
Attachment of the Morpholine Moiety: The morpholine group is attached through another nucleophilic substitution reaction, where morpholine reacts with the triazine intermediate.
Final Coupling: The final step involves coupling the triazine intermediate with ethanolamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can occur at the triazine ring, potentially leading to the formation of dihydrotriazine derivatives.
Substitution: The compound can undergo substitution reactions at the triazine ring, where various nucleophiles can replace the existing substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Dihydrotriazine derivatives.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Scientific Research Applications
2-({4-[(4-ETHOXYPHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}AMINO)ETHAN-1-OL has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Materials Science: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Industrial Chemistry: The compound is explored for its potential as a catalyst in various chemical reactions, including polymerization and organic synthesis.
Mechanism of Action
The mechanism of action of 2-({4-[(4-ETHOXYPHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}AMINO)ETHAN-1-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
6-Ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine: This compound has similar structural features but differs in the substituents on the triazine ring.
2-[(4-ethoxyphenyl)amino]-1-(morpholin-4-yl)ethan-1-one: This compound shares the ethoxyphenyl and morpholine groups but lacks the triazine ring.
Uniqueness
2-({4-[(4-ETHOXYPHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}AMINO)ETHAN-1-OL is unique due to the presence of both the triazine ring and the ethoxyphenyl group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H24N6O3 |
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Molecular Weight |
360.4 g/mol |
IUPAC Name |
2-[[4-(4-ethoxyanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]ethanol |
InChI |
InChI=1S/C17H24N6O3/c1-2-26-14-5-3-13(4-6-14)19-16-20-15(18-7-10-24)21-17(22-16)23-8-11-25-12-9-23/h3-6,24H,2,7-12H2,1H3,(H2,18,19,20,21,22) |
InChI Key |
SCBNNZXQNFDFJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC(=NC(=N2)NCCO)N3CCOCC3 |
Origin of Product |
United States |
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